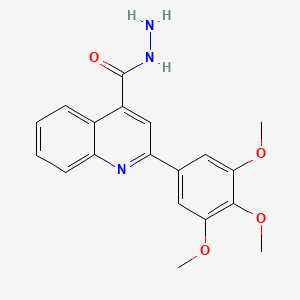

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

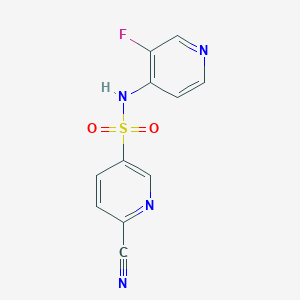

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C19H19N3O4 . It has a molecular weight of 353.37 g/mol . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is based on a quinoline core, which is a heterocyclic aromatic organic compound. It also contains a carbohydrazide group and a phenyl ring substituted with three methoxy groups .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives have been explored for their antimicrobial potential. For example, the preparation and evaluation of quinoline derivatives containing an azole nucleus demonstrated good to moderate activity against a variety of microorganisms (Özyanik et al., 2012). Similarly, new pyrrolylthieno[2,3-b]-quinoline derivatives were screened for their antibacterial and antifungal activities, highlighting the potential of quinoline-based compounds in combating microbial infections (Geies et al., 1998).

Furthermore, the synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives and their evaluation for antimicrobial properties emphasize the importance of the quinoline core in developing new antibacterial agents (Bello et al., 2017). These studies demonstrate the potential of quinoline and its derivatives in addressing the challenge of drug-resistant bacterial infections.

Antitumor Activity

Quinoline derivatives have also been investigated for their antitumor properties. Advances in antitumor research have been made with CA-4 analogs carrying the quinoline scaffold. These compounds, including those with modifications at the 3,4,5-trimethoxy group, have shown significant antitumor activity through various pharmacological mechanisms, such as apoptosis induction and cell cycle inhibition (Wang et al., 2022).

Mechanism of Action

Target of Action

The primary targets of 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide are currently under investigation. This compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

Given its use in proteomics research , it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Pharmacokinetics

Its molecular weight is 353.37 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-24-16-8-11(9-17(25-2)18(16)26-3)15-10-13(19(23)22-20)12-6-4-5-7-14(12)21-15/h4-10H,20H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQDNSKICKJABG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2897609.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2897617.png)

![2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2897620.png)

![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2897621.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2897622.png)

![4,7,8-Trimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897625.png)

![1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2897627.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide](/img/structure/B2897629.png)